INCB059872 is a selective irreversible inhibitor of Lysine-Specific Demethylase 1, commonly referred to as LSD1. This compound is designed to modulate epigenetic regulation by inhibiting the demethylation of lysine residues on histones, specifically targeting mono- and dimethylated lysines. The inhibition of LSD1 leads to alterations in gene expression patterns, which can have significant implications for cancer treatment, particularly in myeloid malignancies such as acute myeloid leukemia. INCB059872 is currently undergoing phase I clinical trials, highlighting its potential as a therapeutic agent in oncology .
The mechanism of action for INCB059872 involves the formation of a covalent bond with the flavin adenine dinucleotide cofactor of LSD1. This interaction prevents LSD1 from demethylating histones and non-histone proteins, leading to an accumulation of methylated lysines. The reaction proceeds through an aminium cation intermediate, which is generated when the nitrogen atom of the methylated lysine donates an electron pair to the flavin moiety, facilitating the oxidation process . The resulting by-products include formaldehyde and hydrogen peroxide, which are produced during the regeneration of the flavin cofactor .
Research has shown that INCB059872 can induce differentiation in acute myeloid leukemia cells, promoting a shift in gene expression associated with GFI1 and GFI1B regulation. This differentiation effect is linked to a loss of CoREST activity and may contribute to the therapeutic efficacy observed in clinical settings . Additionally, studies indicate that treatment with INCB059872 leads to an accumulation of early progenitor cells within the bone marrow, which may explain some dose-limiting toxicities such as thrombocytopenia observed in patients .
INCB059872 is primarily being investigated for its potential applications in treating various forms of cancer, particularly myeloid malignancies. Its ability to modulate gene expression through epigenetic mechanisms positions it as a promising candidate for combination therapies with other agents such as azacitidine or all-trans retinoic acid (ATRA), enhancing differentiation and therapeutic responses in acute myeloid leukemia . Furthermore, its role as an epigenetic modulator opens avenues for research into other malignancies where LSD1 plays a critical role.
Studies have explored the interaction profile of INCB059872 with various biological targets beyond LSD1. For instance, it has been shown to synergistically enhance the effects of ATRA in models of non-acute promyelocytic leukemia acute myelogenous leukemia. This suggests that INCB059872 may interact with pathways involved in cell differentiation and proliferation, potentially leading to improved treatment outcomes when used in combination therapies .
Several compounds exhibit similar mechanisms or target LSD1 but differ in their chemical structure or specificity:
Compound Name | Type | Unique Features |
---|---|---|
Tranylcypromine | Irreversible inhibitor | Non-selective; also inhibits monoamine oxidase |
GSK2879552 | Selective inhibitor | Demonstrated anti-tumor activity across various cancers |
CC-90011 | Selective inhibitor | Currently in clinical trials for solid tumors |
SP-2577 | Reversible inhibitor | Promotes anti-tumor immunity |
INCB059872 stands out due to its selective irreversibility and specific targeting of LSD1 without significant off-target effects seen with some other inhibitors like tranylcypromine. This selectivity may lead to more favorable safety profiles and therapeutic outcomes in clinical applications .